molecular formula C12H10ClNO2S2 B5669152 methyl 3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

methyl 3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B5669152
M. Wt: 299.8 g/mol
InChI Key: SLPBSOXAJPCYPF-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: is a complex organic compound characterized by its thiazole ring structure and chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization and subsequent esterification to introduce the methyl ester group.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Reactions with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe or inhibitor in studying enzyme activities and metabolic pathways. Its chlorophenyl group can interact with various biological targets, making it valuable in drug discovery.

Medicine: The compound has potential medicinal applications, including its use as an intermediate in the synthesis of drugs that target specific diseases. Its ability to modulate biological processes makes it a candidate for therapeutic development.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate

  • Methyl 3-(4-methylphenyl)propanoate

  • Methyl 3-(4-nitrophenyl)propanoate

Uniqueness: This compound stands out due to its thiazole ring, which is not present in the listed similar compounds

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S2/c1-7-10(11(15)16-2)18-12(17)14(7)9-5-3-8(13)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPBSOXAJPCYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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